2-(Quinazolin-4-ylamino)ethanol

Description

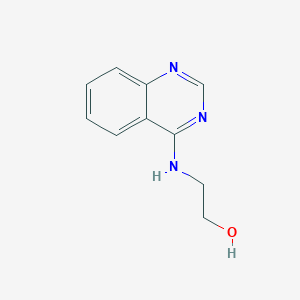

Structure

3D Structure

Properties

IUPAC Name |

2-(quinazolin-4-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHRZZPHNOWQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279569 |

Source

|

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-59-6 |

Source

|

| Record name | NSC13215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic.[2] Quinazoline derivatives have demonstrated a vast pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3] Their therapeutic success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers.[4][5]

This technical guide focuses on a specific quinazoline derivative, 2-(Quinazolin-4-ylamino)ethanol (CAS: 5423-59-6) . Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its evaluation in any drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document will provide an in-depth overview of its known properties, present standardized protocols for determining key parameters, and discuss the rationale behind these experimental choices from a drug discovery perspective.

Molecular and Physicochemical Profile

2-(Quinazolin-4-ylamino)ethanol is characterized by a quinazoline core with an ethanolamine substituent at the 4-position. This substitution is significant as the amino and hydroxyl groups can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its solubility.[6] The presence of the nitrogen atoms in the quinazoline ring system also imparts basic properties to the molecule.

Table 1: Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol

| Property | Value | Source/Comment |

| CAS Number | 5423-59-6 | [6] |

| Molecular Formula | C₁₀H₁₁N₃O | [7] |

| Molecular Weight | 189.22 g/mol | [7] |

| Appearance | White to off-white solid/powder | [6][7] |

| Boiling Point | 409 °C at 760 mmHg | [7] |

| Density | 1.318 g/cm³ | [7] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [6] (Qualitative) |

| Melting Point | Data not available. | [8] |

| pKa | Data not available. | Requires experimental determination. |

| LogP | Data not available. | Requires experimental determination. |

The Significance of Quinazolines as Kinase Inhibitors

Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, such as EGFR.[9] The EGFR signaling pathway is crucial for normal cell growth, proliferation, and survival.[4] However, its overexpression or mutation can lead to uncontrolled cell division, a hallmark of cancer.[1][4] 2-(Quinazolin-4-ylamino)ethanol, by virtue of its core structure, is a candidate for investigation as a kinase inhibitor. The quinazoline moiety can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the substituent at the 4-position can be modified to enhance potency and selectivity.[10]

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols for Physicochemical Characterization

To address the data gaps for 2-(Quinazolin-4-ylamino)ethanol, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the foundational data needed for further drug development activities.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2] This method is essential for understanding the maximum achievable concentration in the gastrointestinal tract and for developing suitable formulations.

Protocol:

-

Preparation: Add an excess amount of 2-(Quinazolin-4-ylamino)ethanol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent system (e.g., mobile phase for HPLC).

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor. The result is reported in mg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of the Partition Coefficient (LogP)

Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11] This parameter is a key indicator of a drug's ability to cross cell membranes, its potential for binding to plasma proteins, and its metabolic stability. A balanced LogP is often sought to ensure adequate membrane permeability without excessive metabolic clearance or poor solubility.

Protocol:

-

Preparation: Prepare a stock solution of 2-(Quinazolin-4-ylamino)ethanol in either n-octanol or water.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent (pre-saturate the n-octanol with water and the water with n-octanol to ensure accurate results).

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to separate completely. Centrifugation can aid in this separation.

-

Sampling: Carefully collect aliquots from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Chemical Stability Assessment

Rationale: Chemical stability testing is essential to determine a drug's shelf-life and to identify potential degradation products that could affect its efficacy or safety.[8][13] These studies expose the drug to various stress conditions to accelerate degradation.

Protocol:

-

Forced Degradation Studies: Prepare solutions of 2-(Quinazolin-4-ylamino)ethanol in various conditions:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store the solid and a solution at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose the solid and a solution to UV light.

-

-

Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This type of method is capable of separating the intact drug from its degradation products.

-

Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products using techniques like Mass Spectrometry (MS).

Conclusion and Future Directions

2-(Quinazolin-4-ylamino)ethanol is a molecule of significant interest due to its quinazoline core, a scaffold renowned for its diverse pharmacological activities, particularly in the realm of oncology. While its basic structural and some physical properties are known, a comprehensive physicochemical profile is essential for its progression as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data on aqueous solubility, lipophilicity, and chemical stability. The elucidation of these properties will enable informed decisions in formulation development, ADME profiling, and the overall design of future studies aimed at unlocking the full therapeutic potential of this promising compound.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Publisher not available.

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- 2-(quinazolin-4-ylamino)ethanol. CymitQuimica.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).

- 2-[(quinazolin-4-yl)amino]ethan-1-ol. AMERICAN ELEMENTS.

- The Medicinal Functionality of Quinazolines. (2022).

- The Medicinal Functionality of Quinazolines. (n.d.).

- AK Scientific, Inc. Product Page. AK Scientific, Inc..

- 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Vulcanchem.

- Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central.

- Quinazoline. Wikipedia.

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Stability testing (pharmaceutical). Wikipedia. [Link]

-

Stability Testing of Pharmaceuticals: Why is it important?. (2023). Synergy Bioscience. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. CAS 5423-59-6: 2-(quinazolin-4-ylamino)ethanol [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. aksci.com [aksci.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol | C16H16N4O | CID 1816791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-[(quinazolin-4-yl)amino]ethan-1-ol | 5423-59-6 [amp.chemicalbook.com]

- 13. 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- | C23H25N3O | CID 45141172 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 2-(Quinazolin-4-ylamino)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast landscape of quinazoline derivatives, the 2-(Quinazolin-4-ylamino)ethanol moiety has emerged as a promising pharmacophore, particularly in the realms of oncology and antimicrobial research. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of novel 2-(Quinazolin-4-ylamino)ethanol derivatives. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial properties, supported by detailed experimental protocols and data analysis. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights to guide future discovery and optimization efforts in this exciting area of therapeutic development.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has captivated medicinal chemists for decades.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][2] The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate the quinazoline core, such as gefitinib and erlotinib, which are pivotal in the treatment of certain cancers.[3]

The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[1] This guide focuses specifically on derivatives featuring a 2-(amino)ethanol side chain at the 4-position of the quinazoline ring. This structural motif offers a unique combination of a flexible linker and a terminal hydroxyl group, which can participate in crucial hydrogen bonding interactions with biological targets.

Synthetic Strategies: Building the 2-(Quinazolin-4-ylamino)ethanol Core

The synthesis of 2-(quinazolin-4-ylamino)ethanol derivatives typically commences with a readily available starting material, 2,4-dichloroquinazoline. A key intermediate, 2-[(2-chloroquinazolin-4-yl)amino]ethanol , can be synthesized by reacting 2,4-dichloroquinazoline with 2-aminoethanol.[4] This nucleophilic substitution reaction provides the foundational scaffold for further diversification.

Experimental Protocol: Synthesis of 2-[(2-chloroquinazolin-4-yl)amino]ethanol[4]

-

Reaction Setup: To a solution of 2,4-dichloroquinazoline (0.005 mol) in a suitable solvent such as dichloromethane (DCM), add 2-aminoethanol (0.19 mol).

-

Reaction Conditions: Reflux the reaction mixture for 30 minutes.

-

Work-up: After cooling, the solid precipitate is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-[(2-chloroquinazolin-4-yl)amino]ethanol intermediate.

This intermediate serves as a versatile building block. The remaining chlorine atom at the 2-position is amenable to further nucleophilic substitution with a variety of amines, thiols, or other nucleophiles, allowing for the generation of a diverse library of derivatives.

Diagram 1: General Synthetic Scheme

Caption: General synthetic route to novel 2-(Quinazolin-4-ylamino)ethanol derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives are renowned for their potent anticancer activities, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][5]

Mechanism of Action: EGFR Kinase Inhibition

A predominant mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][6] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[3] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[3] The 2-(quinazolin-4-ylamino)ethanol scaffold can be strategically modified to enhance binding affinity and selectivity for EGFR.

Diagram 2: EGFR Inhibition by Quinazoline Derivatives

Caption: Simplified pathway of EGFR signaling and its inhibition.

In Vitro Cytotoxicity Evaluation

The anticancer potential of novel 2-(quinazolin-4-ylamino)ethanol derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad series of 2-(quinazolin-4-ylamino)ethanol derivatives is still emerging, general trends from related quinazoline series can provide valuable guidance for lead optimization.[3][8]

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences anticancer activity. Aromatic or heteroaromatic rings can enhance π-π stacking interactions within the ATP-binding pocket of kinases.[9]

-

Substituents on the Quinazoline Core: Electron-withdrawing or electron-donating groups on the benzene ring of the quinazoline core can modulate the electronic properties and binding affinity of the molecule.[3]

-

The Ethanol Moiety: The terminal hydroxyl group of the ethanolamine side chain can form critical hydrogen bonds with amino acid residues in the target protein, thereby anchoring the inhibitor in the active site.

Table 1: Hypothetical Cytotoxicity Data for Novel 2-(Quinazolin-4-ylamino)ethanol Derivatives

| Compound ID | R-Group at C2-Position | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |

| I-a | Phenyl | 8.5 | 12.3 |

| I-b | 4-Chlorophenyl | 3.2 | 5.7 |

| I-c | 4-Methoxyphenyl | 15.1 | 20.8 |

| I-d | Thiophen-2-yl | 6.4 | 9.1 |

| Gefitinib | (Reference) | 0.5 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in quinazoline derivatives.

Antimicrobial Activity: A New Frontier for Quinazolines

Beyond their well-established anticancer effects, quinazoline derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.

In Vitro Antimicrobial Screening

The antimicrobial potential of 2-(quinazolin-4-ylamino)ethanol derivatives can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 × 10⁷ cfu/mL).

-

Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features that govern the antimicrobial activity of quinazolines can differ from those required for anticancer effects.

-

Lipophilicity: Increased lipophilicity, often achieved by incorporating halogen atoms or bulky alkyl groups, can enhance the ability of the compound to penetrate the microbial cell wall.[10]

-

Basic Moieties: The presence of basic nitrogen atoms can facilitate interactions with the negatively charged components of the microbial cell envelope.

Table 2: Hypothetical Antimicrobial Activity of Novel 2-(Quinazolin-4-ylamino)ethanol Derivatives

| Compound ID | R-Group at C2-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| II-a | Phenyl | 64 | >128 |

| II-b | 4-Chlorophenyl | 32 | 64 |

| II-c | 4-Fluorophenyl | 32 | 64 |

| II-d | n-Butyl | 16 | 32 |

| Ciprofloxacin | (Reference) | 0.5 | 0.25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Perspectives and Conclusion

The 2-(quinazolin-4-ylamino)ethanol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a powerful platform for generating libraries of compounds with tailored biological activities.

Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: While EGFR is a likely target for anticancer derivatives, identifying the specific microbial targets for the antimicrobial compounds is crucial for mechanism-based drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Exploration of Other Therapeutic Areas: The inherent biological activity of the quinazoline nucleus suggests that 2-(quinazolin-4-ylamino)ethanol derivatives may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.

References

-

Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Li, D., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3079-3087. [Link]

-

Hassan, A. S., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 27(23), 8205. [Link]

-

Abdulkareem Hameed Abd, Enas Jawad Kadhim, & Matin Mahmood. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. BioMed Research International, 2022, 1-11. [Link]

-

Tran, T. T., et al. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Chemistry, 53(2e), 1-5. [Link]

-

PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

-

Jafari, E., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 11(5), 364–371. [Link]

-

Tomaz, K. C. P., et al. (2021). Structure-activity relationship of the quinazoline series. Potential... ResearchGate. [Link]

-

Kumar, A., et al. (2013). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 4(5), 786-802. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Journal of King Saud University - Science, 36(1), 103316. [Link]

-

Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 151–158. [Link]

-

Antoniolli, G., et al. (2025). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 30(1), 1. [Link]

-

Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Evaluation Studies of Novel Quinazoline Derivatives as Cytotoxic Agents. Letters in Drug Design & Discovery, 13(2), 136-145. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules, 23(10), 2638. [Link]

-

Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5786. [Link]

-

El-Azab, A. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Al-Obaid, A. M., et al. (2024). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. ResearchGate. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - Journal of King Saud University - Science [jksus.org]

In Vitro Evaluation of 2-(Quinazolin-4-ylamino)ethanol: A Technical Guide for Preclinical Research

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Historically, this scaffold has been instrumental in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[2] Molecules such as gefitinib and erlotinib, both potent EGFR tyrosine kinase inhibitors, underscore the therapeutic potential inherent to the 4-anilinoquinazoline framework.[3] The compound of interest, 2-(Quinazolin-4-ylamino)ethanol (CAS 5423-59-6), represents a foundational structure within this class. Its systematic in vitro evaluation is a critical first step in elucidating its biological activity, mechanism of action, and potential as a therapeutic agent.

This technical guide provides a comprehensive framework for the in vitro characterization of 2-(Quinazolin-4-ylamino)ethanol. As a Senior Application Scientist, the following sections are designed not merely as a list of protocols, but as a strategic and logical workflow. Each experimental choice is rationalized to ensure that the data generated is robust, interpretable, and provides a solid foundation for further preclinical and clinical development. We will progress from broad assessments of cytotoxicity to more focused mechanistic studies, including the investigation of apoptosis, cell cycle effects, and specific kinase inhibition.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of evaluation is to determine the compound's effect on cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is fundamental for designing all subsequent experiments.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Causality of Experimental Choice: The MTT assay is selected for initial screening due to its high throughput, reproducibility, and cost-effectiveness.[2] It provides a rapid assessment of the compound's overall effect on a cell population, which is a composite of cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

-

Compound Treatment: Prepare a serial dilution of 2-(Quinazolin-4-ylamino)ethanol in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of 2-(Quinazolin-4-ylamino)ethanol |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| PC-3 | Prostate Cancer | 18.9 |

| HCT116 | Colon Carcinoma | 12.8 |

Part 2: Mechanistic Elucidation of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to determine the mode of cell death induced by 2-(Quinazolin-4-ylamino)ethanol. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, it can identify late apoptotic and necrotic cells where membrane integrity has been compromised.

Causality of Experimental Choice: This dual-staining method provides quantitative data on the induction of apoptosis and allows for the distinction between early and late apoptotic events, offering deeper insight into the compound's mechanism of action.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with 2-(Quinazolin-4-ylamino)ethanol at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualization of Experimental Workflow

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust and logical pathway for characterizing the biological activity of 2-(Quinazolin-4-ylamino)ethanol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive data package that elucidates the compound's potency, mechanism of action, and potential as a lead candidate for drug development. The integration of multiple assay types, from metabolic assessments to direct enzyme inhibition and cellular pathway analysis, ensures a thorough and well-validated preclinical assessment. This structured approach, grounded in the established evaluation of other quinazoline derivatives, will pave the way for informed decisions regarding the future development of this promising scaffold.

References

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

- Chen, H., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(1), 848-862.

- El-Sayed, M. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13.

-

Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Research Square. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

- Jayakody, L. N., et al. (2021).

- Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Park, S. E., et al. (2013). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments), (77), e50601.

-

University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

- Wu, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948.

- Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.

- Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326-1332.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50931.

- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.

-

OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 23.

- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2013). Molecules, 18(1), 848-862.

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). ACS Omega.

-

University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

-

PubChem. (n.d.). 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-((2-(5-AMINOTHIOPHEN-2-YL)QUINAZOLIN-4-YL)-(2-HYDROXYETHYL)AMINO)ETHANOL. Retrieved from [Link]

- Zeng, Z., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174.

- Nosova, E. V., et al. (2024). Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. European Journal of Medicinal Chemistry, 270, 116345.

- Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

Sources

- 1. 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (315715-77-6) for sale [vulcanchem.com]

- 2. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol | C12H14N2O2S | CID 494009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol | C16H16N4O | CID 1816791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. GSRS [gsrs.ncats.nih.gov]

"spectroscopic analysis of 2-(Quinazolin-4-ylamino)ethanol (NMR, IR, Mass Spec)"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry and drug development, quinazoline derivatives stand out for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their precise molecular structure. 2-(Quinazolin-4-ylamino)ethanol, a member of this versatile family, presents a compelling case for detailed structural elucidation. Its quinazoline core, coupled with an ethanolamine side chain, suggests potential for hydrogen bonding and interactions with biological targets. Accurate and comprehensive characterization of this molecule is paramount for understanding its structure-activity relationship, ensuring purity, and guiding further derivatization efforts.

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 2-(Quinazolin-4-ylamino)ethanol. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide will illuminate the "why" behind the experimental choices and the logic of spectral interpretation, empowering researchers to confidently characterize this and related small molecules.

The Subject Molecule: 2-(Quinazolin-4-ylamino)ethanol

Before delving into the spectroscopic analysis, it is essential to visualize the molecule at the heart of this guide.

Figure 1. Chemical structure of 2-(Quinazolin-4-ylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The Rationale Behind the Experiment

¹H NMR spectroscopy allows us to probe the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, which is influenced by neighboring atoms and functional groups. By analyzing the chemical shifts, integration (the area under the peak, proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons), we can piece together the molecular structure.

For 2-(Quinazolin-4-ylamino)ethanol, we expect to see distinct signals for the aromatic protons on the quinazoline ring, the protons of the ethanolamine side chain, and the amine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Quinazolin-4-ylamino)ethanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without exhibiting signals that overlap with those of the analyte.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

Tune and match the probe to the ¹H frequency to optimize signal detection.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Interpretation: Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for 2-(Quinazolin-4-ylamino)ethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 7.5 | Multiplet | 4H | Aromatic protons (Quinazoline ring) | The electron-withdrawing nature of the heterocyclic ring deshields these protons, causing them to resonate at a high chemical shift. The specific splitting patterns will depend on the coupling between adjacent protons. |

| ~5.1 | Singlet (broad) | 1H | -NH- | The chemical shift of amine protons can vary and they often appear as broad signals due to quadrupole broadening and exchange with trace amounts of water. |

| ~3.8 | Triplet | 2H | -CH₂-OH | This methylene group is adjacent to the hydroxyl group, which is electron-withdrawing, leading to a downfield shift. It is expected to be a triplet due to coupling with the neighboring -CH₂-NH- group. |

| ~3.6 | Triplet | 2H | -CH₂-NH- | This methylene group is adjacent to the amino group. It is expected to be a triplet due to coupling with the neighboring -CH₂-OH group. |

| ~2.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

Causality in Interpretation: The aromatic protons are in the most deshielded environment due to the aromatic ring current and the electron-withdrawing nitrogen atoms. The protons on the ethanolamine side chain are in a more shielded, aliphatic environment, hence their lower chemical shifts. The proximity of electronegative atoms (O and N) shifts these aliphatic protons downfield compared to a simple alkane.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Expertise & Experience: The Rationale Behind the Experiment

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is generally not observed, resulting in a spectrum where each unique carbon atom appears as a single peak. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the low natural abundance of ¹³C.

-

Acquisition Time: Longer acquisition times or a greater number of scans are necessary to obtain a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Data Interpretation: Predicted ¹³C NMR Spectrum

Based on the structure of 2-(Quinazolin-4-ylamino)ethanol and typical ¹³C chemical shift ranges, we can predict the following signals:

Table 2: Predicted ¹³C NMR Data for 2-(Quinazolin-4-ylamino)ethanol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C4 | This carbon is attached to two nitrogen atoms and is part of the aromatic system, leading to a significant downfield shift. |

| ~155 | C8a | This carbon is adjacent to a nitrogen atom within the aromatic ring. |

| ~152 | C2 | This carbon is also adjacent to two nitrogen atoms in the pyrimidine ring. |

| ~140 - 115 | Aromatic Carbons | The remaining carbons of the benzene ring of the quinazoline moiety will appear in this region. |

| ~60 | -CH₂-OH | The carbon attached to the electronegative oxygen atom is deshielded. |

| ~45 | -CH₂-NH- | The carbon attached to the nitrogen atom is also deshielded, but to a lesser extent than the one attached to oxygen. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Rationale Behind the Experiment

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule.

For 2-(Quinazolin-4-ylamino)ethanol, we expect to see characteristic absorption bands for the N-H, O-H, C-H, C=N, and C=C bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Interpretation: Predicted IR Spectrum

Based on the functional groups present in 2-(Quinazolin-4-ylamino)ethanol and data from a similar compound[2], we can predict the following key absorption bands:

Table 3: Predicted IR Absorption Bands for 2-(Quinazolin-4-ylamino)ethanol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3250 | N-H stretch | Secondary Amine (-NH-) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1650 | C=N stretch | Quinazoline ring |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1100 | C-O stretch | Alcohol (-C-O) |

Causality in Interpretation: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The C=N and C=C stretching vibrations are characteristic of the quinazoline ring system. The C-O stretch confirms the presence of the alcohol functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Behind the Experiment

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrometer, molecules are ionized and then fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is produced, which is a plot of ion abundance versus m/z.

For 2-(Quinazolin-4-ylamino)ethanol, we expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragment ions that provide clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation: Predicted Mass Spectrum

The molecular formula of 2-(Quinazolin-4-ylamino)ethanol is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2-(Quinazolin-4-ylamino)ethanol

| m/z | Interpretation |

| 189 | Molecular ion (M⁺) |

| 158 | Loss of -CH₂OH (M - 31) |

| 144 | Loss of -CH₂CH₂OH (M - 45) |

| 130 | Fragmentation of the quinazoline ring |

| 119 | Quinazoline cation |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is visualized below.

Figure 2. Proposed mass spectrometry fragmentation pathway for 2-(Quinazolin-4-ylamino)ethanol.

Synergistic Interpretation and Conclusion

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.

-

MS provides the molecular weight, confirming the overall composition.

-

IR identifies the key functional groups (-OH, -NH, aromatic ring), providing a quick functional overview.

-

¹³C NMR reveals the number of unique carbon environments and their electronic nature.

-

¹H NMR provides the most detailed structural information, including the connectivity of protons and their chemical environments.

By combining the insights from these techniques, we can confidently assemble the complete molecular structure of 2-(Quinazolin-4-ylamino)ethanol. The predicted data presented in this guide serves as a robust framework for researchers working with this compound. When experimental data is acquired, it can be compared against these predictions to confirm the structure and identify any impurities. This comprehensive spectroscopic approach is a cornerstone of modern chemical research, ensuring the integrity and advancing the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494009, 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link]

- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.

- Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

"solubility and stability of 2-(Quinazolin-4-ylamino)ethanol in different solvents"

An In-Depth Technical Guide to the Solubility and Stability of 2-(Quinazolin-4-ylamino)ethanol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(Quinazolin-4-ylamino)ethanol, with a specific focus on its solubility in various solvent systems and its stability under stress conditions. As a molecule of interest in medicinal chemistry, understanding its behavior in solution is critical for the development of viable pharmaceutical formulations.[1] This document outlines detailed experimental protocols for determining equilibrium solubility and for conducting forced degradation studies in line with regulatory expectations. The insights provided herein are intended to guide researchers in anticipating challenges and making informed decisions during the pre-formulation and formulation stages of drug development.

Introduction: The Significance of Physicochemical Profiling

2-(Quinazolin-4-ylamino)ethanol is a heterocyclic compound featuring a quinazoline core, a structure known for its diverse pharmacological activities, including potential anti-cancer and anti-inflammatory properties.[1] The molecule's efficacy and its ultimate success as a therapeutic agent are intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability. A thorough understanding of these parameters is a cornerstone of rational drug development, enabling the selection of appropriate delivery systems and ensuring the safety and potency of the final drug product.[2][3]

The chemical structure of 2-(Quinazolin-4-ylamino)ethanol, with its quinazoline ring, secondary amine, and primary alcohol functional groups, suggests a propensity for hydrogen bonding, which influences its interactions with various solvents.[1] This guide will explore these interactions through systematic solubility and stability evaluations.

Solubility Profile of 2-(Quinazolin-4-ylamino)ethanol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. For 2-(Quinazolin-4-ylamino)ethanol, characterizing its solubility in a range of pharmaceutically relevant solvents is a primary step in pre-formulation.[2]

Theoretical Considerations

The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms in the quinazoline ring) suggests that 2-(Quinazolin-4-ylamino)ethanol will exhibit solubility in polar solvents.[1] Its solubility is expected to be pH-dependent due to the basic nature of the quinazoline and amino nitrogens.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[4]

Methodology:

-

Preparation of Solvent Systems: Prepare a panel of solvents including purified water, ethanol, methanol, dimethyl sulfoxide (DMSO), and aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[5]

-

Sample Preparation: Add an excess amount of 2-(Quinazolin-4-ylamino)ethanol to vials containing a fixed volume of each solvent system. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

Illustrative Solubility Data

The following table summarizes representative solubility data for 2-(Quinazolin-4-ylamino)ethanol in various solvents at 25 °C. (Note: This data is illustrative to demonstrate the application of the methodology).

| Solvent System | pH | Solubility (mg/mL) | Solubility Classification |

| Purified Water | ~7.0 | 2.5 | Sparingly Soluble |

| 0.1 N HCl (pH 1.2) | 1.2 | 15.0 | Soluble |

| Acetate Buffer (pH 4.5) | 4.5 | 5.0 | Slightly Soluble |

| Phosphate Buffer (pH 6.8) | 6.8 | 2.8 | Sparingly Soluble |

| Ethanol | N/A | 12.0 | Soluble |

| Methanol | N/A | 10.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | > 50 | Very Soluble |

Solubility classifications are based on USP definitions.

Interpretation of Solubility Profile

The illustrative data indicates that the solubility of 2-(Quinazolin-4-ylamino)ethanol is highly dependent on pH, with significantly greater solubility in acidic conditions. This is expected, as the nitrogen atoms in the quinazoline ring and the amino group will be protonated at low pH, forming more soluble salts. The compound also demonstrates good solubility in polar organic solvents like ethanol and methanol. The high solubility in DMSO makes it a suitable solvent for in vitro assays.[6]

Stability Assessment of 2-(Quinazolin-4-ylamino)ethanol

Evaluating the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, which informs storage conditions, formulation strategies, and the development of stability-indicating analytical methods.[7] Forced degradation studies are a systematic way to accelerate this process.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve exposing the API to conditions more severe than those it would typically encounter during storage and use.[7][8]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for a specified duration.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C. Quinazoline derivatives are often susceptible to degradation in alkaline conditions.[8]

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines.

At appropriate time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Illustrative Stability Data

The following table presents hypothetical results from a forced degradation study of 2-(Quinazolin-4-ylamino)ethanol.

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl, 80 °C, 24h | 15% | 2 | Significant degradation observed. |

| 0.1 N NaOH, 80 °C, 8h | >90% | 3 | Rapid and extensive degradation. |

| 3% H₂O₂, RT, 24h | <5% | 1 | Relatively stable to oxidation. |

| Dry Heat, 105 °C, 48h | <2% | 0 | Stable in solid form at high temperature. |

| Photolytic (ICH Q1B) | 8% | 2 | Some sensitivity to light exposure. |

Potential Degradation Pathways

Based on the structure of 2-(Quinazolin-4-ylamino)ethanol and known degradation patterns of related compounds, the following pathways can be postulated:

-

Hydrolysis: The quinazoline ring is susceptible to hydrolytic cleavage, particularly under basic conditions, which could lead to the opening of the pyrimidine ring.[8]

-

Oxidation: While appearing relatively stable, the secondary amine could be a site for oxidation.

-

Photodegradation: Aromatic systems like the quinazoline ring can be susceptible to photodegradation.[8]

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for assessing the solubility and stability of 2-(Quinazolin-4-ylamino)ethanol. The illustrative data highlights its pH-dependent solubility and susceptibility to hydrolytic degradation, particularly in alkaline conditions. These findings are critical for guiding formulation development. For instance, an oral dosage form might require an enteric coating to protect the compound from the acidic environment of the stomach and ensure its release in the more neutral pH of the intestine.

Future work should focus on obtaining precise experimental data to validate these preliminary assessments. The identification and characterization of degradation products using techniques like mass spectrometry are essential for a complete stability profile. These steps are integral to the successful progression of 2-(Quinazolin-4-ylamino)ethanol from a promising chemical entity to a safe and effective therapeutic agent.

References

- Eurolab. (2025, November 28). Drug Solubility Testing - Testing Laboratory.

- CymitQuimica. CAS 5423-59-6: 2-(quinazolin-4-ylamino)ethanol.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 891-903.

- World Health Organization. (n.d.). Annex 4.

- Lindenberg, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 543-551.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 145-150.

- Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(3), 441-445.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 46-55.

Sources

- 1. CAS 5423-59-6: 2-(quinazolin-4-ylamino)ethanol [cymitquimica.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Methodological Guide to Defining the Pharmacophore of 2-(Quinazolin-4-ylamino)ethanol Analogues for Kinase Inhibition

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its derivatives are well-known for their potent inhibition of various protein kinases by competing with ATP at the enzyme's active site.[3][4] This guide presents a comprehensive, methodology-driven approach to exploring and defining the pharmacophore of 2-(Quinazolin-4-ylamino)ethanol, a representative of the 4-aminoquinazoline class. As a Senior Application Scientist, this document moves beyond a mere listing of protocols; it provides the rationale behind experimental and computational choices, establishing a self-validating framework for identifying novel, potent, and selective kinase inhibitors. We will dissect ligand-based and structure-based modeling, detail computational validation through molecular docking and 3D-QSAR, and outline the requisite experimental validation, providing researchers with an integrated workflow for modern drug discovery.

Part 1: The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system is a bicyclic heterocycle that has garnered immense interest from medicinal chemists.[5][6] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets make it an ideal starting point for inhibitor design.[4] Specifically, the 4-anilinoquinazoline framework is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in various cancers.[3][7]

The core hypothesis for this class of compounds is that the quinazoline nitrogen atoms (N1 and N3) are crucial for activity. N1 typically acts as a hydrogen bond acceptor, interacting with a key residue in the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] The substituent at the 4-position, in our case the -(NH)-CH2CH2OH group of 2-(Quinazolin-4-ylamino)ethanol, extends into the solvent-exposed region or other pockets, where modifications can drastically alter potency and selectivity. Understanding the essential spatial and electronic features—the pharmacophore—of this scaffold is paramount for designing next-generation inhibitors.

Part 2: Pharmacophore Elucidation: A Dual-Strategy Framework

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[8][9] Its generation is a critical step in drug design, enabling virtual screening of large compound libraries to identify novel active molecules.[10] We will explore the two primary, complementary strategies for defining the pharmacophore of 2-(Quinazolin-4-ylamino)ethanol analogues.

Ligand-Based Pharmacophore Modeling

This approach is employed when a set of ligands with known biological activities is available, but the 3D structure of the target protein may be unknown or unresolved.[11] The model is built by aligning active compounds and extracting their shared chemical features.[12]

The choice to pursue a ligand-based model is predicated on the existence of a rich dataset of known quinazoline-based kinase inhibitors. This leverages decades of existing structure-activity relationship (SAR) data, allowing the model to capture a consensus of features responsible for potent inhibition across multiple analogues.[13] This method is powerful for scaffold hopping and identifying novel chemotypes that adhere to the established binding principles.[12]

-

Data Set Preparation:

-

Conformational Analysis: Generate a range of low-energy 3D conformations for each molecule in the training set to ensure the bioactive conformation is represented.

-

Common Feature Pharmacophore Generation: Utilize software (e.g., LigandScout, MOE) to identify common chemical features among the active molecules.[16] These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic Features (HY)

-

-

Model Scoring and Validation:

-

Rank the generated hypotheses based on their ability to map the most active compounds.

-

Validate the top-ranked model by screening the test set. Assess its ability to preferentially select active compounds over decoys using metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves.[15] A robust model will demonstrate high sensitivity and specificity.

-

Caption: Workflow for ligand-based pharmacophore generation and validation.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein-ligand complex is available, a structure-based approach is superior.[17] It derives the pharmacophore directly from the key interactions observed in the binding site, providing a more mechanistically grounded model.[10]

The advantage here is precision. By analyzing a crystal structure (e.g., EGFR kinase domain, PDB ID: 1XKK), we are not inferring interactions; we are observing them.[3] This allows for the creation of a highly specific pharmacophore that includes "exclusion volumes"—regions of space that a ligand cannot occupy. This is critical for designing inhibitors with high selectivity and avoiding off-target effects.

-

Target Preparation:

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues.[18]

-

-

Binding Site Analysis: Identify the active site, typically a 10 Å sphere around the co-crystallized ligand.

-

Interaction Mapping: Generate a map of all possible interactions between the ligand and the protein residues. This includes hydrogen bonds, hydrophobic contacts, and ionic interactions.

-

Pharmacophore Feature Generation: Convert the identified interaction points into pharmacophoric features. For a typical kinase inhibitor, this would include:

-

An HBA feature mapping to the hinge-binding N1 of the quinazoline.

-

An AR feature for the quinazoline ring itself.

-

HBD/HBA features for the 2-(amino)ethanol side chain.

-

-

Model Refinement: Add exclusion volume spheres based on the shape of the protein active site to prevent clashes in subsequent virtual screening.

Caption: Key interactions of a quinazoline inhibitor in a kinase active site.

Part 3: Computational Validation and In Silico Optimization

A generated pharmacophore model is a hypothesis. Before committing to costly chemical synthesis, it must be rigorously validated and used to refine lead compounds computationally.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site.[19] It serves as an excellent validation tool for a structure-based pharmacophore.

Docking validates the pharmacophore by confirming that the proposed features align correctly with their corresponding protein residues. A successful docking run will place the quinazoline N1 atom in a position to form a hydrogen bond with the hinge region, and the docking score should correlate with known bioactivity. We use docking not just to say "if" a molecule binds, but "how" it binds, providing actionable insights for structural modification.[18][20]

-

System Preparation: Prepare the receptor and a set of test ligands (including 2-(Quinazolin-4-ylamino)ethanol and its virtual analogues) by assigning charges and adding hydrogens.

-

Grid Generation: Define a grid box that encompasses the entire active site of the kinase.[18]

-

Docking Execution: Use software like AutoDock Vina or Molegro Virtual Docker to perform the docking simulation.[21]

-

Pose Analysis: Analyze the top-scoring poses. Verify that the key interactions predicted by the pharmacophore model (e.g., hinge binding) are reproduced. The binding energy (kcal/mol) provides a quantitative estimate of affinity.

| Compound ID | Modification on Ethanol Side Chain | Predicted Binding Energy (kcal/mol) | Key H-Bond Interaction (Residue) |

| Lead-001 | -OH (Parent) | -7.8 | MET793 |

| Lead-002 | -OCH3 | -7.2 | MET793 |

| Lead-003 | -F | -8.1 | MET793 |

| Lead-004 | -NH2 | -8.5 | MET793, ASP855 |

3D-QSAR Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) build a statistical correlation between the 3D properties of molecules and their biological activity.[7][22]